REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7](Cl)[CH:6]=[CH:5]2.COC1C=CC(C[NH2:20])=CC=1>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([NH2:20])[CH:6]=[CH:5]2
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Name
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|
Quantity
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3.34 g
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Type
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reactant
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Smiles
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BrC=1C=C2C=CC(=NC2=CC1)Cl
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Name
|
|
Quantity
|
5 mL
|
Type
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reactant
|
Smiles
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COC1=CC=C(CN)C=C1
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was cooled to room temperature
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
|
The residue was purified by silica gel chromatography
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Type
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TEMPERATURE
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Details
|
the isolated material was refluxed in TFA (6 mL) for 1 hour
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Duration
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1 h
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Type
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CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
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Name
|
|
Type
|
product
|
Smiles
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BrC=1C=C2C=CC(=NC2=CC1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |